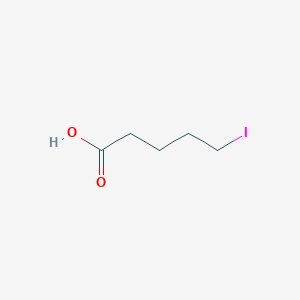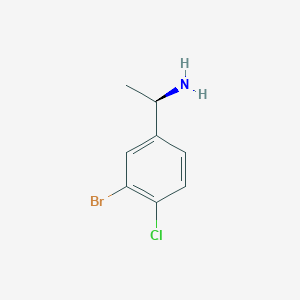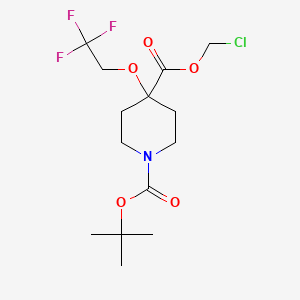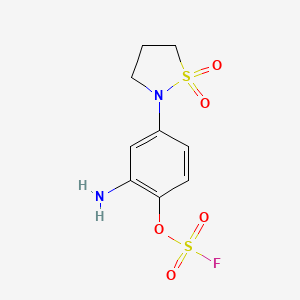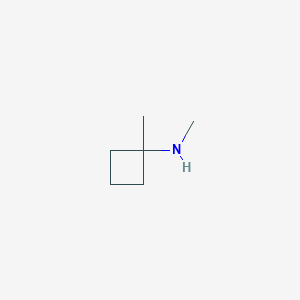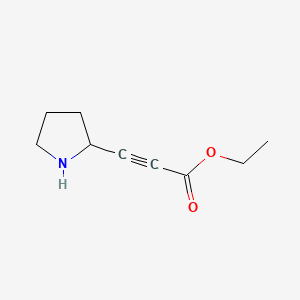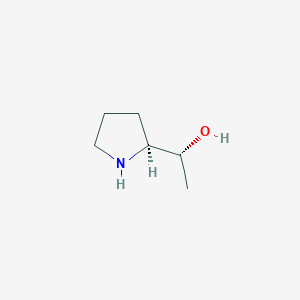
(R)-1-((S)-Pyrrolidin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-[(2S)-pyrrolidin-2-yl]ethan-1-ol is a chiral compound that features a pyrrolidine ring attached to an ethan-1-ol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[(2S)-pyrrolidin-2-yl]ethan-1-ol typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using chiral catalysts or reagents. For example, the reduction of (2S)-pyrrolidin-2-yl ethanone using a chiral reducing agent can yield the desired product with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-[(2S)-pyrrolidin-2-yl]ethan-1-ol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
(1R)-1-[(2S)-pyrrolidin-2-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
(1R)-1-[(2S)-pyrrolidin-2-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism by which (1R)-1-[(2S)-pyrrolidin-2-yl]ethan-1-ol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved can vary widely, but often include key enzymes or signaling proteins that play crucial roles in cellular processes.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog without the ethan-1-ol group.
Pyrrole: An aromatic analog with different electronic properties.
Prolinol: A related compound with a similar structure but different stereochemistry.
Uniqueness
(1R)-1-[(2S)-pyrrolidin-2-yl]ethan-1-ol is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and an ethan-1-ol group. This combination of features imparts distinct chemical and biological properties, making it valuable for a variety of applications.
特性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC名 |
(1R)-1-[(2S)-pyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C6H13NO/c1-5(8)6-3-2-4-7-6/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 |
InChIキー |
IEBYUZARWOFDSE-RITPCOANSA-N |
異性体SMILES |
C[C@H]([C@@H]1CCCN1)O |
正規SMILES |
CC(C1CCCN1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenylsulfurofluoridate](/img/structure/B13553127.png)



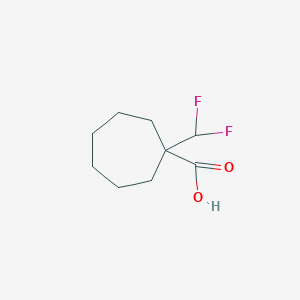
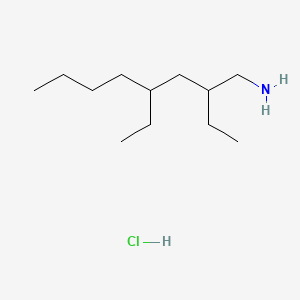
![2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13553181.png)

